N-(2,4-dimethoxyphenyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, sulfonamide group, and methoxyphenyl substituents, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxyaniline with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve desired products .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the reaction pathway and conditions employed .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the pyrimidine ring may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and sulfonamides, such as:
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: Known for their antimicrobial activity.
Schiff base hydrazones: Structurally related compounds with diverse biological activities.
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with different pharmacological properties.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C13H15N3O6S |
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Molecular Weight |
341.34 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H15N3O6S/c1-7-11(12(17)15-13(18)14-7)23(19,20)16-9-5-4-8(21-2)6-10(9)22-3/h4-6,16H,1-3H3,(H2,14,15,17,18) |
InChI Key |
ZROPANUUJPXYAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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